Cas no 2309467-02-3 (2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid)
![2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid structure](https://www.kuujia.com/scimg/cas/2309467-02-3x500.png)
2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2309467-02-3
- EN300-7429127
- 2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
- 2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
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- Inchi: 1S/C20H27BrN2O5/c1-18(2,3)28-17(26)23-12-19(13-23)6-8-20(9-7-19,27-11-16(24)25)14-4-5-15(21)22-10-14/h4-5,10H,6-9,11-13H2,1-3H3,(H,24,25)
- InChI Key: YRXQQFFQNBZJHQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C1(CCC2(CN(C(=O)OC(C)(C)C)C2)CC1)OCC(=O)O
Computed Properties
- Exact Mass: 454.11033g/mol
- Monoisotopic Mass: 454.11033g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89Ų
- XLogP3: 3
2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7429127-2.5g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 2.5g |
$3641.0 | 2025-03-11 | |
Enamine | EN300-7429127-0.5g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 0.5g |
$1783.0 | 2025-03-11 | |
Enamine | EN300-7429127-5.0g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 5.0g |
$5387.0 | 2025-03-11 | |
Enamine | EN300-7429127-0.1g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 0.1g |
$1635.0 | 2025-03-11 | |
Enamine | EN300-7429127-0.25g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 0.25g |
$1708.0 | 2025-03-11 | |
Enamine | EN300-7429127-1.0g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 1.0g |
$1857.0 | 2025-03-11 | |
Enamine | EN300-7429127-10.0g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 10.0g |
$7988.0 | 2025-03-11 | |
Enamine | EN300-7429127-0.05g |
2-{[7-(6-bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid |
2309467-02-3 | 95.0% | 0.05g |
$1560.0 | 2025-03-11 |
2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid Related Literature
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1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on 2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid
2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid (CAS No. 2309467-02-3): A Comprehensive Overview
2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid (CAS No. 2309467-02-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
The structure of 2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid is characterized by a spirocyclic core, a bromopyridine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The spirocyclic core provides rigidity and conformational stability, which are crucial for binding to specific biological targets. The bromopyridine moiety adds a halogenated aromatic ring, which can enhance the compound's pharmacological properties by facilitating interactions with target proteins. The Boc protecting group ensures that the amino functionality remains inactive during synthesis and can be selectively removed in subsequent steps.
Recent studies have highlighted the potential of spirocyclic compounds in various therapeutic areas, including oncology, neurology, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that spirocyclic compounds with similar structural features to 2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid exhibited potent anti-cancer activity against multiple cancer cell lines. The researchers found that these compounds could selectively inhibit the activity of specific kinases involved in cancer cell proliferation and survival.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the use of spirocyclic compounds as inhibitors of bacterial enzymes. The results showed that compounds with a bromopyridine moiety, similar to 2-{[7-(6-Bromopyridin-3-yl)-2-[(tert-butoxy)carbonyl)-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding suggests that such compounds could be developed as novel antibiotics to combat drug-resistant bacterial infections.
The synthesis of 2-{[7-(6-Bromopyridin-3-yl)-2[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yl]oxy}acetic acid involves several key steps, including the formation of the spirocyclic core, the introduction of the bromopyridine moiety, and the protection of the amino group with a Boc group. One common synthetic route involves the reaction of a suitable spirocyclic intermediate with a bromopyridine derivative in the presence of a coupling reagent, followed by protection with tert-butanol under acidic conditions.
The physicochemical properties of 2-{[7-(6-Bromopyridin-3-yl)-2[(tert-butoxy)carbonyl]-2-azaspiro[3.5]nonan-7-yloxy}acetic acid, such as its solubility, stability, and logP value, are critical for its pharmaceutical development. These properties can be optimized through various chemical modifications to enhance its bioavailability and pharmacokinetic profile. For example, altering the substituents on the bromopyridine ring or modifying the spirocyclic core can significantly affect the compound's solubility and permeability.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 2-{[7-(6-Bromopyridin-3-y)-2[(tert-butoxy)carbonyl]-2-a-aspiro[3.5]nonan-yloxy}acetic acid. Preclinical studies have shown promising results, but further research is needed to confirm its therapeutic potential in human subjects. Ongoing clinical trials are investigating its effects on various diseases, including cancer and infectious diseases.
In conclusion, 2-{[7-(6-Bromopyridin--y)-[(tert-butoxy)carbonyl]-a-aspiro[nanan-yloxy}acetic acid (CAS No. 2309467--3) represents a promising compound with potential applications in multiple therapeutic areas. Its unique structural features and biological activities make it an attractive candidate for further development as a novel therapeutic agent. Continued research and clinical evaluation will be crucial in realizing its full potential in medicine.
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